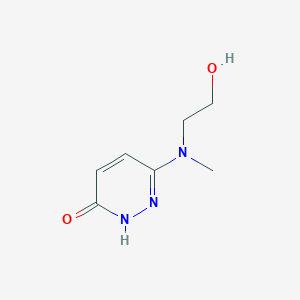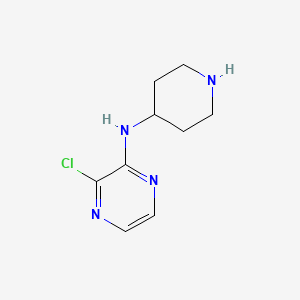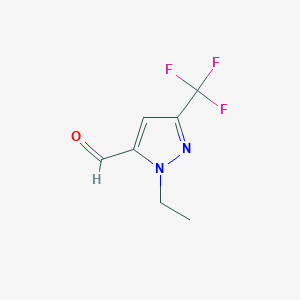
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of an appropriate precursor with trifluoromethyl-substituted reagents . Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde consists of an ethyl group , a trifluoromethyl group , and a pyrazole ring . The carbaldehyde functional group is attached to the pyrazole ring. The geometry and conformational preferences of this compound play a crucial role in its reactivity and properties .
Chemical Reactions Analysis
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can participate in various chemical reactions, including nucleophilic additions , condensations , and oxidations . Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group and the presence of the aldehyde moiety .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Next-Generation Li-ion Battery Electrolytes
The compound has been targeted for use in next-generation Li-ion battery electrolytes . Density Functional Theory (DFT) calculations suggest that it can provide structural and electronic insights into the interactions within ionic liquids containing this compound . These interactions are crucial for the performance and stability of Li-ion batteries, which are pivotal in portable energy storage devices.
Low-Power Electronics and Optoelectronic Devices
Research indicates potential applications in low-power electronics and optoelectronic devices . The compound’s involvement in ionic liquids offers microscopic insights into structural and electronic interactions that are essential for the development of next-generation electronics . This could lead to advancements in the efficiency and miniaturization of electronic components.
Electrochemical Applications
The compound, when combined with other materials like ethylene carbonate and Li-TFSA, shows promising properties for electrochemical applications . This includes its prospective use in energy conversion and storage systems, which are integral to renewable energy technologies .
Ionic Liquid Gating in 2D Material-Based Field-Effect Transistors
Ionic liquids containing this compound are being explored for their use in ionic liquid gating . This application is particularly relevant for 2D material-based field-effect transistors, which could benefit from high interfacial charge densities enabled by such gating mediums .
Molecular Interaction Analysis
The compound is used in studies to analyze molecular interactions and conformational states in various ionic liquids. These analyses are important for understanding the fundamental properties of materials and can lead to the discovery of new substances with unique properties .
Synthesis of Novel Borates
It may be used in the synthesis of novel borates , such as sodium hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate. This synthesis process is significant for the development of new materials with potential applications in various fields, including catalysis and material science .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWKBVVPDPLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)

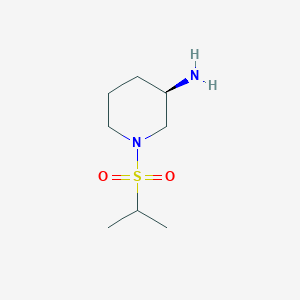
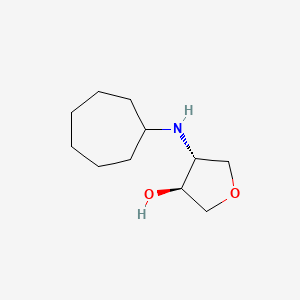
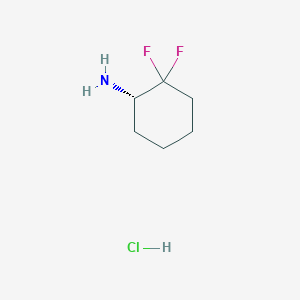
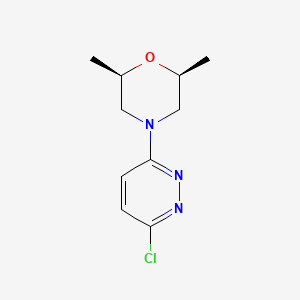


![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)

